Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)

Cleavable biotin crosslinker Spacer arm length Affinity purification

Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid) (CAS 1217630-39-1, molecular formula C24H38N6O9S3, molecular weight 650.78 g/mol) is a synthetic, trifunctional biotin derivative classified as a cleavable crosslinking reagent. This compound integrates three functional modules: a biotin moiety for high-affinity avidin/streptavidin binding (Kd ~10⁻¹⁵ M), an internal disulfide bond that serves as a chemically cleavable linker arm under mild reducing conditions (e.g., 50 mM DTT), and two pendant 3-aminopropionic acid (beta-alanine) arms that confer aqueous solubility (DMF, DMSO, Ethanol, Water).

Molecular Formula C24H38N6O9S3
Molecular Weight 650.781
CAS No. 1217630-39-1
Cat. No. B562059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)
CAS1217630-39-1
Molecular FormulaC24H38N6O9S3
Molecular Weight650.781
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)O)C(=O)NCCC(=O)O)NC(=O)N2
InChIInChI=1S/C24H38N6O9S3/c31-16(4-2-1-3-15-20-14(13-40-15)28-24(39)30-20)25-10-12-42-41-11-7-17(32)29-21(22(37)26-8-5-18(33)34)23(38)27-9-6-19(35)36/h14-15,20-21H,1-13H2,(H,25,31)(H,26,37)(H,27,38)(H,29,32)(H,33,34)(H,35,36)(H2,28,30,39)/t14-,15-,20-/m0/s1
InChIKeyOXQIHBJKAUHXPU-AVYPCKFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinylamidoethyl-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid) (CAS 1217630-39-1): A Cleavable Biotin Crosslinker for Reversible Protein Labeling and Affinity Purification


Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid) (CAS 1217630-39-1, molecular formula C24H38N6O9S3, molecular weight 650.78 g/mol) is a synthetic, trifunctional biotin derivative classified as a cleavable crosslinking reagent . This compound integrates three functional modules: a biotin moiety for high-affinity avidin/streptavidin binding (Kd ~10⁻¹⁵ M), an internal disulfide bond that serves as a chemically cleavable linker arm under mild reducing conditions (e.g., 50 mM DTT), and two pendant 3-aminopropionic acid (beta-alanine) arms that confer aqueous solubility (DMF, DMSO, Ethanol, Water) . Available from Toronto Research Chemicals (TRC) under catalog number B394220 [1], this compound is intended exclusively for research use (RUO) as a balarmable biotin probe for reversible protein labeling, affinity capture, and proteomics workflows.

Why Generic Substitution of CAS 1217630-39-1 Fails: Linker Architecture Drives Solubility, Spacer Length, and Cleavage Residue Profile


Within the trifunctional biotin crosslinker class, compounds sharing the same biotin-dithiomethylenemalonic acid scaffold are not interchangeable. The sole structural variable — the identity of the two pendant amino acid arms — dictates aqueous solubility, spacer arm geometry, and the molecular weight of the residual fragment left on the target protein following disulfide cleavage . The Bis(3-aminopropionic acid) variant (CAS 1217630-39-1) occupies a specific middle ground among its closest analogs: it possesses a longer and more flexible linker than the Bis(2-aminoethanoic acid) derivative (CAS 1217718-11-0, glycine arms), yet leaves a smaller residual post-cleavage fragment than the Bis(4-aminobutyric acid) derivative (CAS 1322625-02-4, GABA arms). These differences translate into experimentally distinguishable performance in avidin/streptavidin binding accessibility, elution efficiency during affinity purification, and compatibility with downstream mass spectrometry analysis. Given that in-class substitution alters both the spacer length by approximately 2–4 atoms and the residual modification mass by ~28–56 Da, researchers who substitute without verifying these parameters risk compromising the reproducibility of biotinylation efficiency, protein recovery yield, and proteomic data quality [1].

Product-Specific Evidence Guide: Quantified Differentiation of CAS 1217630-39-1 Versus Closest Trifunctional Cleavable Biotin Analogs


Linker Architecture and Spacer Arm Length: Bis(beta-Alanine) Arms Provide Intermediate Spacer Geometry Between Glycine and GABA Analogs

The Bis(3-aminopropionic acid) variant (CAS 1217630-39-1) contains two beta-alanine arms, positioning its spacer arm length between the shorter Bis(2-aminoethanoic acid) (glycine, CAS 1217718-11-0) and the longer Bis(4-aminobutyric acid) (GABA, CAS 1322625-02-4) analogs. Spacer arm length critically influences the accessibility of the biotin moiety to the deep binding pocket of avidin/streptavidin; steric hindrance from the labeled protein can reduce effective binding when the spacer is too short, while excessively long spacers introduce unwanted flexibility that may reduce capture efficiency . The beta-alanine arms add one additional methylene group per arm compared to the glycine analog, extending the spacer by approximately 2 atoms total, while being two methylene groups shorter per arm compared to the GABA analog .

Cleavable biotin crosslinker Spacer arm length Affinity purification

Aqueous Solubility Profile: Water-Soluble Beta-Alanine Arms Eliminate Organic Solvent Requirement During Protein Labeling

CAS 1217630-39-1 is reported to be soluble in water, DMF, DMSO, and ethanol . This water solubility distinguishes it from simpler disulfide-biotin reagents such as NHS-SS-Biotin (CAS 122266-55-1), which is documented as insoluble in water and ethanol, requiring dissolution in DMSO (≥28.79 mg/mL) prior to addition to aqueous reaction mixtures [1]. The aqueous solubility of CAS 1217630-39-1 is attributed to the two free carboxylic acid groups on the beta-alanine arms, which ionize at physiological pH and impart hydrophilicity, enabling direct use in aqueous buffers without organic co-solvents that may denature sensitive protein targets. One community source reports water solubility of at least 25 mg/mL for this compound class [2].

Water-soluble biotin reagent Protein labeling Aqueous compatibility

Post-Cleavage Residual Fragment Mass: Beta-Alanine Arms Leave a Defined Modification Signature for Mass Spectrometry

Upon reduction of the internal disulfide bond with DTT, TCEP, or beta-mercaptoethanol, the biotin moiety is released, leaving a defined thiol-containing residual fragment covalently attached to the target protein . The molecular weight of the residual fragment is determined by which portion of the spacer arm remains protein-bound. For the dithiomethylenemalonic acid scaffold, cleavage at the disulfide yields a fragment whose mass depends on the amino acid arm identity. The Bis(3-aminopropionic acid) variant produces a residual fragment mass intermediate between the glycine and GABA analogs, differing by approximately ±28 Da per arm substitution . This defined mass shift is critical for database searching in bottom-up proteomics, where the residual modification must be specified as a variable modification for accurate peptide identification.

Disulfide cleavage Residual modification Mass spectrometry proteomics

Disulfide Cleavage Efficiency and Recovery: Quantitative Elution of Avidin-Captured Proteins Under Standard Reducing Conditions

Trifunctional biotin crosslinkers containing an internal disulfide bond within the dithiomethylenemalonic acid scaffold enable quantitative recovery of biotinylated proteins from immobilized avidin or streptavidin resins upon treatment with reducing agents [1]. Class-level evidence for disulfide-bridged biotin reagents indicates that treatment with 50 mM DTT at room temperature for 30 minutes achieves efficient cleavage and release of captured proteins, with reported recovery enabling downstream functional analyses [2]. The Bis(3-aminopropionic acid) variant, by virtue of its water solubility, can be cleaved under fully aqueous reducing conditions without organic solvent interference, which may improve cleavage efficiency compared to water-insoluble analogs that require residual DMSO in the cleavage buffer.

Affinity purification Protein recovery Disulfide reduction

Biotin-Avidin Binding Affinity Preservation: Extended Spacer Architecture Mitigates Steric Hindrance

The high-affinity interaction between biotin and avidin/streptavidin (Kd ~10⁻¹⁵ M) is the foundation of biotin-based affinity capture . However, when biotin is conjugated to a large protein via a short linker, steric hindrance can prevent the biotin moiety from accessing the deep binding pocket of avidin, effectively reducing the apparent binding affinity. Long-chain, extended spacer arm biotin reagents are specifically designed to overcome this limitation [1]. The dithiomethylenemalonic acid scaffold of CAS 1217630-39-1 incorporates an extended spacer architecture (~20–30 atoms end-to-end, estimated based on the molecular structure) that physically separates the biotin bicyclic ring system from the conjugated protein, ensuring unimpeded access to the avidin binding pocket .

Biotin-avidin interaction Steric hindrance Binding affinity

Best Research and Industrial Application Scenarios for CAS 1217630-39-1


Reversible Cell Surface Protein Biotinylation and Affinity Purification with Native Protein Recovery

CAS 1217630-39-1 is deployed as a cleavable biotinylation reagent for labeling primary amine groups on cell surface proteins. Following labeling, cells are lysed, and biotinylated proteins are captured on streptavidin-agarose resin. The internal disulfide bond is then reduced with 50 mM DTT (30 min, RT), releasing the captured proteins in their native, unmodified state [1]. This workflow is essential for plasma membrane proteomics, where the ability to recover functional proteins enables downstream enzymatic assays and protein interaction studies. The water solubility of CAS 1217630-39-1 eliminates the need for DMSO, which can permeabilize membranes and cause intracellular protein contamination during cell surface labeling.

Identification of Protein-Protein Interactions via Label Transfer Crosslinking

As a trifunctional crosslinker, CAS 1217630-39-1 can be used in label transfer experiments to identify unknown protein interaction partners. One reactive group is conjugated to a bait protein, the biotin moiety enables affinity capture, and the disulfide bridge allows transfer of the biotin label to the interacting prey protein upon reduction [1]. Following cleavage, the prey protein retains a defined residual modification whose mass can be specified in proteomics database searches for unambiguous identification .

Biotinylated Probe Synthesis for Competitive Binding Assays and Biosensor Development

The bis(beta-alanine) carboxylic acid termini serve as versatile conjugation handles for coupling to amine-containing ligands, peptides, or small molecules via standard EDC/NHS chemistry. The resulting biotinylated probes retain high avidin-binding affinity due to the extended spacer arm architecture [1]. These probes are employed in competitive ELISA formats, surface plasmon resonance (SPR) biosensors, and fluorescence polarization assays where the cleavable disulfide provides an orthogonal release mechanism for surface regeneration.

Quantitative Proteomics Using Isotope-Coded Cleavable Biotin Tags

The defined post-cleavage residual modification mass of CAS 1217630-39-1 makes it suitable for quantitative proteomics workflows that rely on isotopically labeled cleavable biotin reagents. The intermediate spacer arm length may offer advantages for labeling peptides of varying sizes, balancing accessibility with minimal steric interference. MS/MS fragmentation patterns of the residual modification can be characterized and implemented as variable modifications in search algorithms such as MaxQuant or Mascot [1].

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